![molecular formula C27H30N10O2S B2724655 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-79-3](/img/no-structure.png)
8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C27H30N10O2S and its molecular weight is 558.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
- A study by Zygmunt et al. (2015) focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, revealing significant analgesic activity in in vivo models. Some compounds showed stronger analgesic and anti-inflammatory effects than acetylic acid, used as a reference drug, and several compounds exhibited phosphodiesterase (PDE) inhibitory activity, suggesting potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzylpiperazine group, a phenyltetrazole group, and a sulfanyl ethyl group onto a purine-2,6-dione scaffold.", "Starting Materials": [ "7-methylxanthine", "4-benzylpiperazine", "1-phenyltetrazole-5-thiol", "2-bromo-3-methylbutyric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "7-methylxanthine is reacted with 2-bromo-3-methylbutyric acid in the presence of DCC and TEA to form 7-(2-bromo-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "The resulting compound is then reacted with acetic anhydride and NaHCO3 to form 7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "4-benzylpiperazine is then reacted with the above compound in the presence of DIPEA to form 8-(4-benzylpiperazin-1-yl)-7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "1-phenyltetrazole-5-thiol is reacted with ethyl acetate and water to form 1-phenyltetrazole-5-thiolate.", "The above compound is then reacted with 8-(4-benzylpiperazin-1-yl)-7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine in the presence of TEA to form 8-(4-benzylpiperazin-1-yl)-7-(2-(1-phenyltetrazol-5-yl)sulfanylethyl)-7-deaza-2'-deoxyguanosine.", "The final compound is obtained by reacting the above compound with DMF and NaHCO3 to form 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-(1-phenyltetrazol-5-yl)sulfanylethyl)purine-2,6-dione." ] } | |
Número CAS |
850914-79-3 |
Fórmula molecular |
C27H30N10O2S |
Peso molecular |
558.67 |
Nombre IUPAC |
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H30N10O2S/c1-32-23-22(24(38)33(2)27(32)39)36(17-18-40-26-29-30-31-37(26)21-11-7-4-8-12-21)25(28-23)35-15-13-34(14-16-35)19-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3 |
Clave InChI |
XIHFRYGVURIKQY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


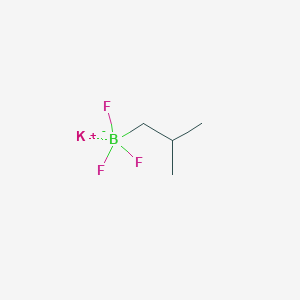
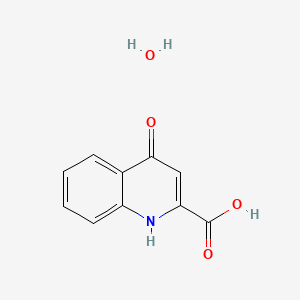
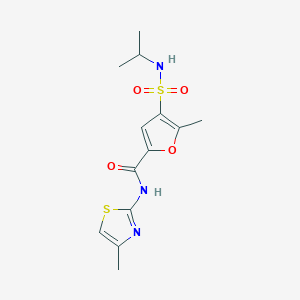
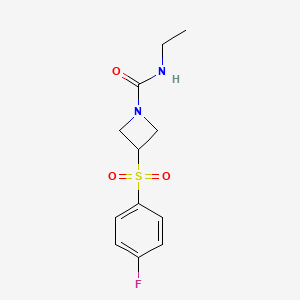
![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)

![6-(2-Hydroxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2724582.png)
![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2724589.png)
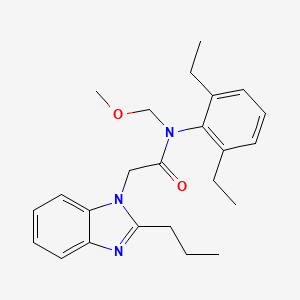
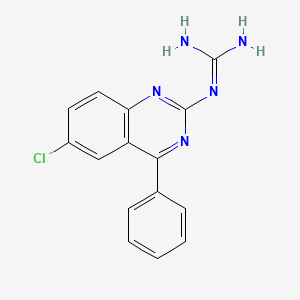
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)
![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)
